6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline
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Overview
Description
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . The specific substituents, such as the methyl and prop-2-en-1-yl groups, are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: Similar in structure but lacks the diphenyl and prop-2-en-1-yl groups, resulting in different chemical properties.
4-Phenylquinoline: Contains a phenyl group at the 4-position, similar to 6-Methyl-2,4-diphenyl-3-(prop-2-en-1-yl)quinoline, but with different substituents.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl, diphenyl, and prop-2-en-1-yl groups enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
153388-66-0 |
---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-methyl-2,4-diphenyl-3-prop-2-enylquinoline |
InChI |
InChI=1S/C25H21N/c1-3-10-21-24(19-11-6-4-7-12-19)22-17-18(2)15-16-23(22)26-25(21)20-13-8-5-9-14-20/h3-9,11-17H,1,10H2,2H3 |
InChI Key |
PLASIKUJIXWTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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